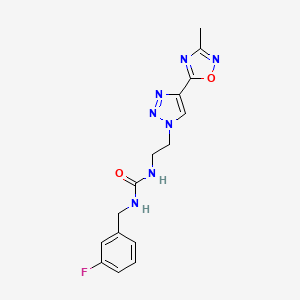

![molecular formula C24H25FN4O4S B2439253 (3-(4-氟苯基)-1-甲基-1H-吡唑-5-基)(4-(苯磺酰基)-1-氧杂-4,8-二氮杂螺[4.5]癸-8-基)甲苯酮 CAS No. 1396844-29-3](/img/structure/B2439253.png)

(3-(4-氟苯基)-1-甲基-1H-吡唑-5-基)(4-(苯磺酰基)-1-氧杂-4,8-二氮杂螺[4.5]癸-8-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

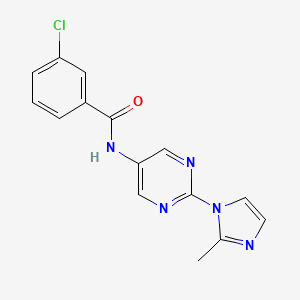

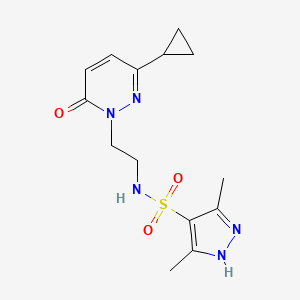

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a chemical compound . The molecule contains a total of 43 bond(s). There are 21 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 tertiary amine(s) (aromatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance,3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were prepared using the Mannich reaction . Another study reported the synthesis of 5-((4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-ylidene)amino)-1,3,4-thiadiazole-2(3H)-thione . Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example,6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

科学研究应用

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Specifically, it was tested against bacteria and fungi. Among the synthesized derivatives, compound 5g exhibited potent antibacterial activity, while compound 5k emerged as an effective antifungal agent. Additionally, compounds 5f, 5g, 5l, and 5m were screened against methicillin-resistant Staphylococcus aureus (MRSA), with 5g and 5m inhibiting MRSA growth at low levels of cytotoxicity .

Triple-Acting PPAR Agonist

The compound also demonstrates a triple-acting profile as a peroxisome proliferator-activated receptor (PPAR) agonist. Specifically, it activates PPARα, PPARγ, and PPARδ. Its potency is remarkable, with EC50 values of 0.029 µM, 0.013 µM, and 0.029 µM for PPARα, PPARγ, and PPARδ, respectively .

Bioisosteric Properties

The presence of the 1,3,4-oxadiazole moiety contributes to the compound’s pharmacological activity. 1,3,4-oxadiazole derivatives are considered excellent bioisosteres of amides and esters. They enhance pharmacological effects by participating in hydrogen bonding interactions with receptors. These derivatives have displayed a broad spectrum of biological activities, including antimicrobial, antiviral, antitubercular, antimalarial, analgesic, anti-inflammatory, and anticonvulsant effects .

作用机制

安全和危害

属性

IUPAC Name |

[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O4S/c1-27-22(17-21(26-27)18-7-9-19(25)10-8-18)23(30)28-13-11-24(12-14-28)29(15-16-33-24)34(31,32)20-5-3-2-4-6-20/h2-10,17H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEQJCWRIMWYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC4(CC3)N(CCO4)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

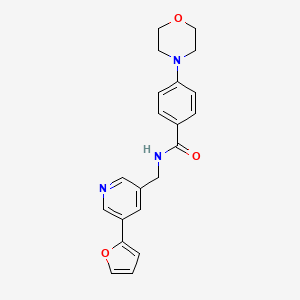

![Methyl 2-(benzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2439180.png)

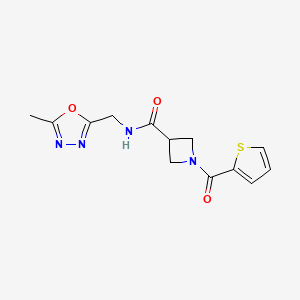

![2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2439182.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide](/img/structure/B2439184.png)

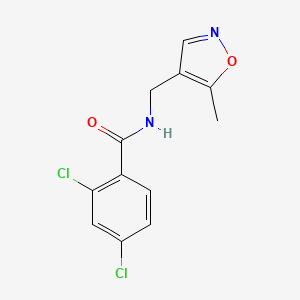

![2-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439193.png)